7-Methoxy-8-(pentafluoroethyl)quinoline
Description
7-Methoxy-8-(pentafluoroethyl)quinoline is a fluorinated quinoline derivative characterized by a methoxy (-OCH₃) group at the 7-position and a pentafluoroethyl (-C₂F₅) group at the 8-position of the quinoline core. The methoxy group is associated with enhanced lipophilicity and metabolic stability, while the electron-withdrawing pentafluoroethyl group may influence electronic distribution and binding affinity in biological systems .
Properties
Molecular Formula |
C12H8F5NO |
|---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
7-methoxy-8-(1,1,2,2,2-pentafluoroethyl)quinoline |
InChI |
InChI=1S/C12H8F5NO/c1-19-8-5-4-7-3-2-6-18-10(7)9(8)11(13,14)12(15,16)17/h2-6H,1H3 |
InChI Key |
ZYYNTZXKIQRMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-8-(pentafluoroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
7-Methoxy-8-(pentafluoroethyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-8-(pentafluoroethyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and pentafluoroethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in cell division and signal transduction .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent type and position. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- This contrasts with sulfonyl groups (e.g., in ), which add polarity but reduce membrane permeability.
- Methoxy vs. Hydroxy Groups: Methoxy substituents (as in the target compound and ) generally increase lipophilicity compared to hydroxyl groups, favoring passive diffusion across cell membranes.
- Fluorine Content: Fluorinated groups (e.g., -C₂F₅, -C₆F₅) enhance metabolic stability and bioavailability by resisting oxidative degradation .
Biological Activity
7-Methoxy-8-(pentafluoroethyl)quinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₃H₈F₅N
- CAS Number : 4-[(4-Chlorobenzylidene)amino]benzonitrile
The presence of a methoxy group and a pentafluoroethyl substituent contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
Research indicates that 7-Methoxy-8-(pentafluoroethyl)quinoline exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains. The introduction of fluorinated groups enhances lipophilicity, potentially improving membrane penetration and antibacterial activity.
- Anticancer Properties : Quinoline compounds are known for their anticancer effects. The specific substitution pattern in 7-Methoxy-8-(pentafluoroethyl)quinoline may interact with cellular pathways involved in cancer proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes related to disease progression, such as those involved in the Type III secretion system (T3SS) in pathogenic bacteria.
Antimicrobial Activity
A study conducted on various quinoline derivatives indicated that 7-Methoxy-8-(pentafluoroethyl)quinoline demonstrated significant antimicrobial properties against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of 7-Methoxy-8-(pentafluoroethyl)quinoline on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism appears to involve the induction of apoptosis, as evidenced by increased annexin V staining in treated cells.
Enzyme Inhibition
Research has also focused on the inhibition of the T3SS in enteropathogenic bacteria. The compound showed promising results in downregulating effector protein secretion at concentrations as low as 10 µM, suggesting a potential role in developing novel antimicrobial therapies targeting bacterial virulence factors.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing 7-Methoxy-8-(pentafluoroethyl)quinoline against chronic bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A preclinical study investigated the efficacy of this quinoline derivative in combination with conventional chemotherapy agents. The combination therapy demonstrated enhanced tumor regression compared to monotherapy, indicating synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
